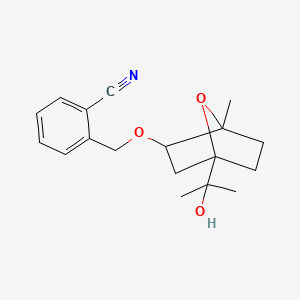
Benzonitrile, 2-(((4-(1-hydroxy-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)-, exo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2-phenoxyethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a chlorine atom and a 2-phenoxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-phenoxyethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-nitrobenzene with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-2-(2-phenoxyethoxy)benzene may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(2-phenoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenoxyethoxybenzene derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.
Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed:
Substitution: Phenoxyethoxybenzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Amino derivatives (if starting from nitro compounds).
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(2-phenoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(2-phenoxyethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to desired effects. The exact pathways and targets can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Chlorobenzene: A benzene ring with a single chlorine substituent.
Phenoxybenzene: A benzene ring with a phenoxy group.
2-Phenoxyethanol: An alcohol with a phenoxy group.
Uniqueness: 1-Chloro-2-(2-phenoxyethoxy)benzene is unique due to the presence of both a chlorine atom and a 2-phenoxyethoxy group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
99765-59-0 |
|---|---|
Molekularformel |
C18H23NO3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-[[4-(2-hydroxypropan-2-yl)-1-methyl-7-oxabicyclo[2.2.1]heptan-2-yl]oxymethyl]benzonitrile |
InChI |
InChI=1S/C18H23NO3/c1-16(2,20)18-9-8-17(3,22-18)15(10-18)21-12-14-7-5-4-6-13(14)11-19/h4-7,15,20H,8-10,12H2,1-3H3 |
InChI-Schlüssel |
WIICOXODXFNKOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(O1)(CC2OCC3=CC=CC=C3C#N)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


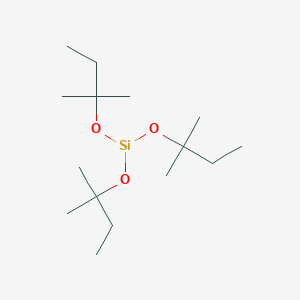
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
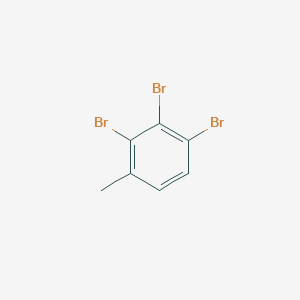
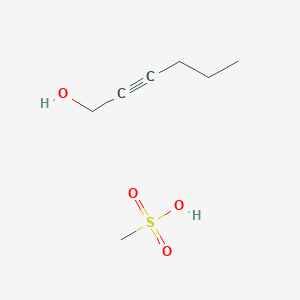

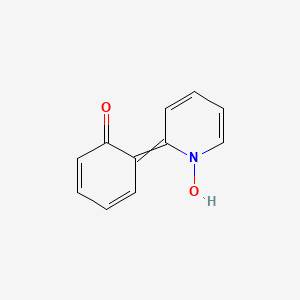
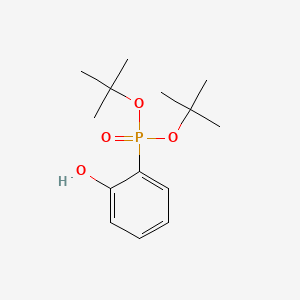
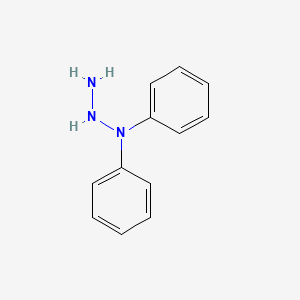
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
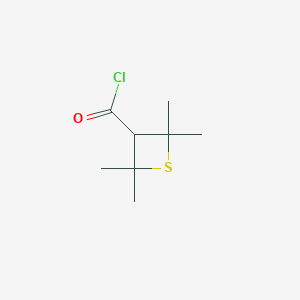
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
